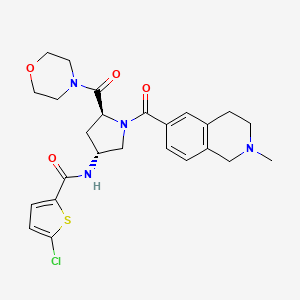![molecular formula C42H33OP B14073537 (S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a dihydrobenzofuran moiety, making it a valuable tool in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Coordination: It acts as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in drug development due to its ability to form stable complexes with metals.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for enantioselective transformations, making it a valuable tool in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but without the dihydrobenzofuran moiety.
DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation.
Uniqueness
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the dihydrobenzofuran group, which imparts additional steric and electronic properties, enhancing its performance in certain catalytic reactions compared to other similar ligands.
Propriétés
Formule moléculaire |
C42H33OP |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
[1-[2-[2-(2,3-dihydro-1-benzofuran-4-yl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H33OP/c1-3-15-34(16-4-1)44(35-17-5-2-6-18-35)40-27-26-32-13-8-10-20-38(32)42(40)41-33(25-23-31-12-7-9-19-37(31)41)24-22-30-14-11-21-39-36(30)28-29-43-39/h1-21,23,25-27H,22,24,28-29H2 |
Clé InChI |
ZHYVLBUFTGJRBI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC(=C21)CCC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)












![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
